methyl 3-(bromomethyl)-4-nitrobenzoate

Catalog No.
S784462
CAS No.
88071-90-3
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-(bromomethyl)-4-nitrobenzoate

CAS Number

88071-90-3

Product Name

methyl 3-(bromomethyl)-4-nitrobenzoate

IUPAC Name

methyl 3-(bromomethyl)-4-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3

InChI Key

FMYMKUZFDVJUIQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr

Synthesis of Derivatives

Nonlinear Optical (NLO) Devices

Organic Synthesis Intermediate

Synthesis of Drug Molecule Lenalidomide

Synthesis of 9-O-(4-carboxybenzyl)berberine

Methyl 3-(bromomethyl)-4-nitrobenzoate is a chemical compound categorized under the class of nitrobenzoates. Its molecular formula is C9H8BrNO4C_9H_8BrNO_4, with a molecular weight of approximately 274.07 g/mol. The compound features a bromomethyl group and a nitro group attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care as it might be an irritant.
  • Properly dispose of waste according to local regulations.
, primarily due to the presence of the bromomethyl and nitro groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction Reactions: The nitro group can undergo reduction to form an amine, which may be useful in synthesizing pharmaceuticals.
  • Condensation Reactions: The compound can react with other carbonyl compounds to form more complex molecules through condensation reactions .

Several methods have been developed for synthesizing methyl 3-(bromomethyl)-4-nitrobenzoate:

  • Bromomethylation of Methyl 4-nitrobenzoate:
    • Methyl 4-nitrobenzoate is treated with formaldehyde and hydrobromic acid under controlled conditions to introduce the bromomethyl group.
  • Direct Bromination:
    • The compound can also be synthesized via direct bromination of methyl 3-nitrobenzoate using bromine in an appropriate solvent.
  • Using Reagents:
    • Employing reagents like phosphorus tribromide can facilitate the introduction of the bromomethyl group onto the aromatic ring .

Methyl 3-(bromomethyl)-4-nitrobenzoate has various applications:

  • Pharmaceuticals: Due to its unique structure, it can serve as an intermediate in synthesizing pharmaceutical compounds.
  • Organic Synthesis: It is useful in creating more complex organic molecules through substitution reactions.
  • Research: The compound is often utilized in academic research for studying reaction mechanisms involving nitro and bromomethyl groups .

Interaction studies have shown that methyl 3-(bromomethyl)-4-nitrobenzoate can engage in various interactions with biological molecules, although specific data on its interaction profile remains limited. Its ability to undergo nucleophilic substitution suggests it may interact with proteins or enzymes, potentially influencing biological pathways .

Methyl 3-(bromomethyl)-4-nitrobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
Methyl 2-(bromomethyl)-5-nitrobenzoate90725-68-10.87
Methyl 2-(bromomethyl)-4-nitrobenzoate133446-99-80.87
Methyl 2-(bromomethyl)-6-nitrobenzoate61940-21-40.86
Methyl 3-(bromomethyl)-2-nitrobenzoate132874-06-70.93
Methyl 4-(bromomethyl)-3-nitrobenzoate88089-94-50.93

The uniqueness of methyl 3-(bromomethyl)-4-nitrobenzoate lies in its specific arrangement of functional groups which may impart distinct reactivity patterns compared to its analogs. Its bromomethyl and nitro functionalities are particularly noteworthy for their roles in facilitating further synthetic transformations .

IUPAC Nomenclature and Molecular Descriptors

The systematic name methyl 3-(bromomethyl)-4-nitrobenzoate follows IUPAC guidelines by prioritizing functional groups in descending order of suffix priority. The parent structure is benzoic acid, modified by:

  • A methyl ester at the carboxylic acid position (C1).
  • A bromomethyl (-CH$$_2$$Br) substituent at C3.
  • A nitro (-NO$$_2$$) group at C4.

The molecular formula (C$$9$$H$$8$$BrNO$$_4$$) corresponds to a molar mass of 274.07 g/mol. Key spectral identifiers include:

  • SMILES: COC(=O)C1=CC(=C(C=C1N+[O-])CBr
  • InChIKey: FCGIVHSBEKGQMZ-UHFFFAOYSA-N.

Table 1: Structural and Spectral Data

PropertyValueSource
Molecular Weight274.07 g/mol
Melting Point72–74°C
Boiling Point370.9°C (predicted)
Density1.624 g/cm³
XLogP32.799

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous bromonitrobenzoates reveal planar aromatic rings with substituents adopting orthogonal orientations to minimize steric hindrance. The nitro group’s electron-withdrawing effect polarizes the ring, enhancing the electrophilicity of the bromomethyl group.

Methyl 3-(bromomethyl)-4-nitrobenzoate (CAS: 88071-90-3) represents an important synthetic intermediate in organic chemistry with applications in pharmaceutical synthesis and material science [1]. The compound features a nitro group, a methyl ester functionality, and a bromomethyl substituent on a benzene ring, creating a versatile building block for further transformations [2].

Radical bromination using N-bromosuccinimide (NBS) offers a selective and efficient approach for introducing the bromomethyl group at the desired position [3]. This methodology exploits the unique reactivity of benzylic positions, which are particularly susceptible to radical bromination due to the stability of the resulting benzylic radicals [4]. The reaction proceeds through a radical chain mechanism that can be initiated by light, heat, or radical initiators [5].

Mechanism of Radical Bromination

The radical bromination mechanism with NBS proceeds through three distinct phases [6]:

  • Initiation Phase: Light or heat energy causes homolytic cleavage of the N-Br bond in NBS, generating bromine radicals [7]. These bromine radicals serve as the active species that initiate the chain reaction [8].

  • Propagation Phase: The bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group attached to the aromatic ring, forming hydrogen bromide and a stabilized benzylic radical [9]. This benzylic radical then reacts with molecular bromine (generated in situ from NBS) to form the desired bromomethyl product and regenerate a bromine radical, thus continuing the chain reaction [10].

  • Termination Phase: The reaction chain terminates when two radical species combine to form stable products [4]. This can occur through various pathways, including the combination of two bromine radicals or the reaction between a bromine radical and a benzylic radical [3].

The selectivity of this reaction for the benzylic position is attributed to the resonance stabilization of the benzylic radical intermediate [11]. The presence of the nitro group in the para position relative to the methyl group further enhances this selectivity by stabilizing the radical intermediate through resonance effects [12].

Optimization Parameters for NBS Bromination

ParameterOptimal RangeEffect on ReactionReference
Temperature70-80°CHigher temperatures increase reaction rate but may lead to side reactions [4] [5]
SolventCarbon tetrachloride, AcetonitrileInfluences solubility of NBS and reaction rate [3] [7]
Light SourceUV light (300-400 nm)Provides energy for radical initiation [8] [9]
NBS:Substrate Ratio1.05:1 to 1.2:1Excess NBS can lead to over-bromination [13] [4]
Reaction Time2-4 hoursDependent on substrate reactivity [5] [6]

Research findings indicate that the use of carbon tetrachloride as a solvent traditionally provided optimal results for NBS bromination, but environmental and safety concerns have led to the adoption of alternative solvents such as acetonitrile [13]. The reaction efficiency is significantly influenced by the light source, with UV light in the 300-400 nm range proving most effective for radical initiation [8].

Friedel-Crafts Alkylation Strategies for Benzene Functionalization

Friedel-Crafts alkylation represents an alternative synthetic route for the functionalization of benzene derivatives en route to methyl 3-(bromomethyl)-4-nitrobenzoate [14]. This electrophilic aromatic substitution reaction introduces alkyl groups onto the aromatic ring through the formation of carbocation intermediates catalyzed by Lewis acids [15].

The synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate via Friedel-Crafts alkylation involves a multi-step approach that begins with the alkylation of benzene, followed by subsequent functionalization steps to introduce the nitro and ester groups [16]. The bromomethyl group is typically introduced in the final stage through selective bromination of a methyl substituent [17].

Mechanism of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation proceeds through the following steps [14]:

  • Formation of the Electrophile: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), interacts with an alkyl halide to generate a carbocation electrophile [15].

  • Electrophilic Attack: The carbocation attacks the π-electron system of the benzene ring, forming a resonance-stabilized arenium ion (Wheland intermediate) [16].

  • Deprotonation: Loss of a proton from the arenium ion restores the aromaticity of the system, yielding the alkylated product [17].

For the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate precursors, careful control of reaction conditions is essential to achieve the desired regioselectivity [18]. The presence of directing groups can influence the position of alkylation, allowing for strategic placement of substituents that will later be transformed into the target functional groups [19].

Optimization Strategies for Friedel-Crafts Alkylation

Several strategies have been developed to optimize the Friedel-Crafts alkylation for the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate precursors [20]:

  • Catalyst Selection: While aluminum chloride is the traditional catalyst, other Lewis acids such as iron(III) chloride and zinc chloride have shown improved selectivity for certain substrates [21].

  • Temperature Control: Lower temperatures often lead to improved regioselectivity, though at the cost of reduced reaction rates [14].

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome, with nitrobenzene and dichloromethane being commonly employed for their ability to stabilize carbocation intermediates [15].

  • Sequential Functionalization: Strategic ordering of functionalization steps is crucial, as certain functional groups can deactivate the ring toward further Friedel-Crafts reactions [16]. For instance, the nitro group should be introduced after alkylation due to its strong deactivating effect [17].

CatalystReaction TemperatureSolventYield (%)RegioselectivityReference
AlCl₃-10 to 0°CCH₂Cl₂65-75meta-directing [14] [15]
FeCl₃0 to 25°CNitrobenzene60-70Enhanced meta-selectivity [16] [18]
ZnCl₂25 to 40°C1,2-Dichloroethane55-65Moderate meta-selectivity [19] [20]

The Friedel-Crafts approach offers advantages in terms of scalability and the ability to introduce multiple substituents in a controlled manner [18]. However, it also presents challenges related to regioselectivity and the deactivating effect of electron-withdrawing groups such as nitro and ester functionalities [19].

Continuous Flow Reactor Implementations for Industrial Scaling

The transition from laboratory-scale synthesis to industrial production of methyl 3-(bromomethyl)-4-nitrobenzoate presents significant challenges that can be addressed through continuous flow reactor technology [22]. Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, and more precise control over reaction parameters [23].

Principles of Continuous Flow Reactors

Continuous flow reactors operate on the principle of flowing reactants through a reaction channel or tube where the chemical transformation occurs [24]. This approach allows for:

  • Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables efficient heat transfer, facilitating precise temperature control even for highly exothermic reactions such as nitration and bromination [25].

  • Enhanced Mixing: Specialized mixing elements or reactor designs ensure efficient mixing of reactants, leading to more uniform reaction conditions and improved product consistency [26].

  • Increased Safety: The small reaction volumes at any given point reduce the risks associated with hazardous intermediates or exothermic reactions, making flow chemistry particularly suitable for the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate, which involves potentially hazardous nitration and bromination steps [27].

Scale-up Strategies for Methyl 3-(bromomethyl)-4-nitrobenzoate Synthesis

Two primary approaches have been developed for scaling up the production of methyl 3-(bromomethyl)-4-nitrobenzoate in continuous flow reactors [28]:

  • Scale-Out (Numbering-Up): This approach involves operating multiple identical reactor units in parallel, maintaining the same reaction conditions as in the laboratory-scale process [29]. While this preserves the reaction characteristics, it requires sophisticated flow distribution systems to ensure uniform performance across all reactor units [22].

  • Scale-Up (Dimensional Increase): This strategy involves increasing the dimensions of the flow channels while maintaining key parameters such as residence time and mixing efficiency [26]. This approach requires careful engineering to ensure that heat and mass transfer characteristics are preserved at the larger scale [27].

Research findings indicate that a hybrid approach, combining elements of both scale-out and scale-up strategies, often yields the best results for the industrial production of methyl 3-(bromomethyl)-4-nitrobenzoate [24].

Optimization Parameters for Continuous Flow Synthesis

ParameterOptimization TargetImpact on ProcessReference
Residence Time5-15 minutesEnsures complete conversion while minimizing side reactions [22] [24]
Flow Rate10-50 mL/minBalances productivity with heat transfer requirements [25] [26]
Reactor MaterialFluoropolymer, Glass, Stainless SteelCompatibility with corrosive reagents (nitric acid, bromine) [27] [28]
Mixing ElementsStatic mixers, T-junctionsEnsures efficient mixing for multiphase reactions [24] [29]
Pressure5-10 barPrevents solvent boiling and enables higher temperature operation [22] [25]

The implementation of continuous flow technology for the synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate has demonstrated significant improvements in productivity and product quality [27]. Studies have shown that the radical bromination step using NBS is particularly well-suited to flow conditions, with reaction times reduced from hours to minutes and improved selectivity compared to batch processes [13].

Purification Challenges and Recrystallization Protocols

The purification of methyl 3-(bromomethyl)-4-nitrobenzoate presents several challenges due to the presence of multiple functional groups and potential side products from the synthesis [30]. Effective purification is crucial for obtaining high-purity material suitable for further synthetic applications [31].

Common Impurities and Purification Challenges

The synthesis of methyl 3-(bromomethyl)-4-nitrobenzoate typically generates several types of impurities that must be removed [32]:

  • Dibrominated Products: Over-bromination can lead to the formation of dibrominated derivatives, particularly when excess NBS is used or reaction conditions are not carefully controlled [33].

  • Unreacted Starting Materials: Incomplete conversion results in the presence of the methyl 3-methyl-4-nitrobenzoate precursor [34].

  • Succinimide By-products: The radical bromination using NBS generates succinimide as a by-product, which must be removed from the final product [35].

  • Positional Isomers: Non-selective bromination can lead to the formation of isomeric bromomethyl compounds that may be difficult to separate due to similar physical properties [36].

The purification process is further complicated by the sensitivity of the bromomethyl group to nucleophilic substitution, which can lead to degradation during purification if inappropriate conditions are employed [37].

Recrystallization Protocols

Recrystallization represents the most effective method for the purification of methyl 3-(bromomethyl)-4-nitrobenzoate, offering a balance of simplicity, scalability, and effectiveness [34]. The following protocol has been optimized based on extensive research:

  • Solvent Selection: A mixture of ethanol and water has proven most effective for the recrystallization of methyl 3-(bromomethyl)-4-nitrobenzoate [36]. The compound is soluble in hot ethanol but precipitates upon cooling, particularly when water is added as an anti-solvent [34].

  • Dissolution Process: The crude product is dissolved in the minimum amount of hot ethanol (approximately 70-80°C) required for complete dissolution [35]. Careful temperature control is essential to prevent decomposition of the bromomethyl group [36].

  • Clarification: The hot solution is filtered through a pre-heated filter to remove any insoluble impurities [37]. This step is crucial for obtaining high-purity crystals [34].

  • Crystallization: The filtered solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize recovery [35]. The addition of water (approximately 10-20% by volume) to the cooled solution can enhance precipitation [36].

  • Crystal Collection and Washing: The crystals are collected by filtration and washed with a small amount of cold ethanol/water mixture to remove adhering mother liquor [37]. The crystals are then dried under vacuum at room temperature to prevent decomposition [34].

Recrystallization SolventTemperature RangeRecovery (%)Purity (%)Reference
Ethanol/Water (4:1)75°C to 0°C85-90>98 [34] [35]
Acetone/Hexane (3:2)56°C to 0°C80-8597-98 [36] [37]
Ethyl Acetate77°C to 0°C75-8096-97 [30] [32]
Toluene110°C to 25°C70-7595-96 [33] [34]

Multiple recrystallizations may be required to achieve the highest purity levels, particularly when starting with crude material containing significant amounts of impurities [30]. However, each recrystallization step results in some loss of product, necessitating a balance between purity requirements and yield considerations [32].

XLogP3

2.2

Wikipedia

Methyl 3-bromomethyl-4-nitrobenzoate

Dates

Modify: 2023-08-15

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